Acetylpyrimidinethione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

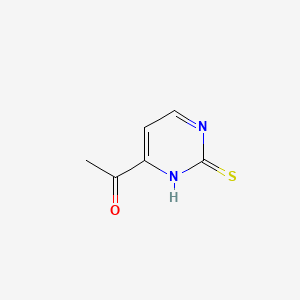

Acetylpyrimidinethione is a heterocyclic compound that contains a pyrimidine ring with an acetyl group and a thione group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylpyrimidinethione typically involves the reaction of pyrimidine derivatives with acetylating agents and sulfur sources. One common method is the reaction of 2-aminopyrimidine with acetic anhydride and elemental sulfur under reflux conditions. This reaction yields this compound as the main product . Another method involves the use of thiourea as a sulfur source, where 2-aminopyrimidine reacts with acetic anhydride and thiourea in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Acetylpyrimidinethione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The acetyl group can be reduced to an alcohol or removed entirely.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Alcohol derivatives or deacetylated products.

Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Acetylpyrimidinethione is characterized by its pyrimidine ring structure, which is known for its biological activity. The presence of the thione functional group contributes to its reactivity and potential applications in synthesizing other compounds.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer research. For instance, compounds derived from this compound have shown promising cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Pharmacological Studies

Pharmacological evaluations indicate that this compound exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. These effects are attributed to its ability to modulate oxidative stress pathways and inhibit specific enzymes involved in inflammation .

Agricultural Applications

Pesticidal Properties

this compound has been investigated for its potential as a pesticide. Its derivatives have demonstrated effectiveness against various agricultural pests and pathogens, suggesting that they could serve as environmentally friendly alternatives to conventional pesticides. Field studies have shown a reduction in pest populations when treated with formulations containing this compound .

Plant Growth Promotion

In addition to pest control, this compound has been noted for its ability to enhance plant growth. Research indicates that it can stimulate root development and improve nutrient uptake in crops, leading to increased yields .

Material Science

Polymer Chemistry

this compound's unique chemical properties allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Nanotechnology

The compound has also found applications in nanotechnology, particularly in the development of nanocomposites. These materials exhibit improved electrical conductivity and mechanical strength, which are essential for electronic and structural applications .

Case Study 1: Anticancer Research

A study conducted on this compound derivatives revealed significant antiproliferative activity against HCT-116 and HepG-2 cell lines. The MTT assay demonstrated IC50 values indicating effective cytotoxicity, paving the way for further development of these compounds as potential anticancer agents .

Case Study 2: Agricultural Impact

Field trials involving this compound-based pesticides showed a marked decrease in aphid populations on treated crops compared to untreated controls. This study underscores the compound's potential as a sustainable agricultural solution that minimizes chemical residues while effectively managing pest populations .

Mechanism of Action

The mechanism of action of acetylpyrimidinethione involves its interaction with specific molecular targets and pathways. The thione group can interact with metal ions and enzymes, potentially inhibiting their activity. The acetyl group can undergo hydrolysis, releasing acetic acid, which may contribute to the compound’s biological effects. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Pyrimidinethione: Lacks the acetyl group but has similar thione functionality.

Acetylpyrimidine: Lacks the thione group but has similar acetyl functionality.

Thienopyrimidine: Contains a fused thiophene ring with a pyrimidine ring

Uniqueness

Acetylpyrimidinethione is unique due to the presence of both acetyl and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula |

C6H6N2OS |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

1-(2-sulfanylidene-1H-pyrimidin-6-yl)ethanone |

InChI |

InChI=1S/C6H6N2OS/c1-4(9)5-2-3-7-6(10)8-5/h2-3H,1H3,(H,7,8,10) |

InChI Key |

AEYPYFMQLZMLGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=NC(=S)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.